2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Description
2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H21ClN4O5S and its molecular weight is 488.94. The purity is usually 95%.
BenchChem offers high-quality 2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related chemical structures. These compounds exhibit significant anti-inflammatory and analgesic properties, showing high inhibitory activity on COX-2 selectivity, with some compounds outperforming standard drugs in analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another application of derivatives of the chemical compound involves their use in antimicrobial studies. Compounds synthesized from similar structures have been evaluated for their effectiveness against various strains of bacteria and fungi. Certain derivatives showed higher activity than reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).
Chemical Reactivity and Structural Analysis
Studies have also focused on the chemical reactivity of similar compounds, investigating their behavior toward primary and heterocyclic amines, which resulted in the formation of Schiff bases and various nitrogen heterocyclic compounds. These reactions provide insights into the versatility of such compounds in synthesizing a wide range of heterocyclic structures with potential biological applications (Farouk et al., 2021).
Cytotoxicity and Anticancer Potential
The synthesis and evaluation of cytotoxic activity of novel aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives derived from related chemical structures have been conducted, showing promise in anticancer research. These compounds were tested against Ehrlich Ascites Carcinoma (EAC) cells, providing a basis for further exploration in cancer treatment (Hassan et al., 2014).
Antidiabetic Screening
Additionally, research into the antidiabetic potential of dihydropyrimidine derivatives showcases the broad applicability of these compounds. By conducting in vitro antidiabetic screening through α-amylase inhibition assays, novel dihydropyrimidine derivatives offer insights into potential therapeutic avenues for diabetes management (Lalpara et al., 2021).
properties
IUPAC Name |
2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5S/c1-27-21(30)16(20(29)25-14-5-4-6-15(10-14)31-2)11-24-22(27)33-12-19(28)26-17-9-13(23)7-8-18(17)32-3/h4-11H,12H2,1-3H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRDOPJWCUEBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide |
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